molecular formula C10H9N3 B1622413 2-(Pyridin-3-yl)pyridin-4-amine CAS No. 40963-62-0

2-(Pyridin-3-yl)pyridin-4-amine

Cat. No. B1622413
CAS RN: 40963-62-0
M. Wt: 171.2 g/mol
InChI Key: WKCIOKBWLISHSR-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)pyridin-4-amine” is a compound that has been studied in the context of its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has also been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It is a white to off-white or brown solid .


Synthesis Analysis

The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Other methods of synthesis have also been reported in the literature .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)pyridin-4-amine” has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Other reactions involving this compound have also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-yl)pyridin-4-amine” have been studied to some extent. It is a white to off-white or brown solid . Other properties such as its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate have been studied .

Scientific Research Applications

Safety and Hazards

While specific safety and hazards information for “2-(Pyridin-3-yl)pyridin-4-amine” is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-pyridin-3-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCIOKBWLISHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395181
Record name [2,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40963-62-0
Record name [2,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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